

Isoamyl Decanoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isoamyl decanoate*

Cat. No.: *B1672213*

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This technical guide provides an in-depth overview of **isoamyl decanoate**, a volatile organic compound (VOC) of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, natural occurrence, synthesis, and analytical methodologies, with a focus on providing detailed experimental protocols and data presentation for easy reference.

Introduction

Isoamyl decanoate (also known as isopentyl decanoate or 3-methylbutyl decanoate) is a fatty acid ester recognized for its characteristic waxy, fruity aroma with notes of banana, cognac, and green nuances.^{[1][2]} As a volatile organic compound, it contributes to the sensory profile of various fruits and fermented beverages. Its pleasant fragrance has also led to its use in the flavor and fragrance industry.^{[3][4]} This guide delves into the technical details of **isoamyl decanoate**, providing a consolidated resource for scientific applications.

Physicochemical Properties

A summary of the key physicochemical properties of **isoamyl decanoate** is presented in Table 1. This data is essential for understanding its behavior in various experimental and natural systems.

Property	Value	Source
CAS Number	2306-91-4	[1]
Molecular Formula	C15H30O2	
Molecular Weight	242.40 g/mol	
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	286.00 to 287.00 °C @ 760.00 mm Hg	
Vapor Pressure	0.004000 mmHg @ 25.00 °C (estimated)	
Density	0.856 to 0.866 g/cm ³ @ 25.00 °C	
Solubility	Soluble in alcohol and DMSO; Insoluble in water (0.134 mg/L @ 25 °C est.)	
logP (o/w)	6.234 (estimated)	
Refractive Index	1.4290 to 1.4360 @ 20.00 °C	

Table 1: Physicochemical Properties of **Isoamyl Decanoate**

Natural Occurrence

Isoamyl decanoate is a naturally occurring ester found in a variety of plants and fermented products. Its presence contributes to the characteristic aroma and flavor profiles of these sources.

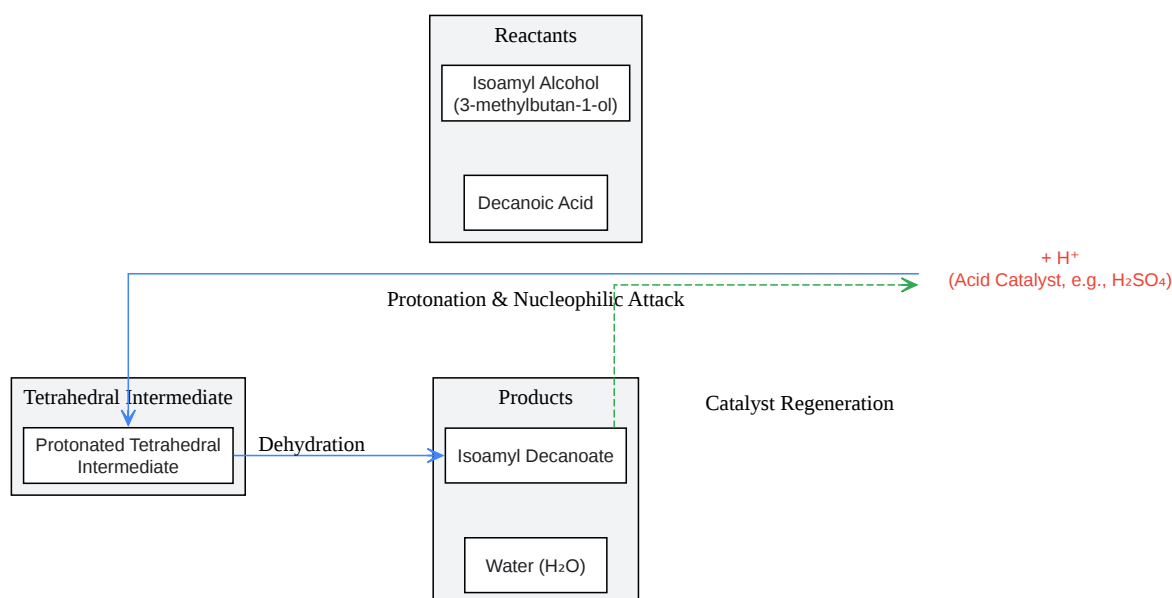
Source	Reported Presence
Fruits	Apple, Banana
Beverages	Beer, Brandy, Cognac, Wine
Other	Pork, Malt

Table 2: Natural Occurrence of **Isoamyl Decanoate**

While the presence of **isoamyl decanoate** is well-documented, specific concentration levels in these natural sources can vary significantly depending on factors such as cultivar, ripeness, and fermentation conditions. For example, the concentration of the related ester, isoamyl acetate, in Weizen beer is typically in the range of 2.5-3.5 ppm, and can be influenced by the glucose level in the original wort.

Synthesis of Isoamyl Decanoate

Isoamyl decanoate is synthesized via the Fischer-Speier esterification, a reaction between isoamyl alcohol and decanoic acid in the presence of an acid catalyst.



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Caption: Fischer-Speier Esterification of **Isoamyl Decanoate**.

Detailed Experimental Protocol for Synthesis (Adapted from Isoamyl Acetate Synthesis)

The following protocol is adapted from the well-established synthesis of isoamyl acetate and can be applied to the synthesis of **isoamyl decanoate** by substituting acetic acid with decanoic acid.

Materials:

- Isoamyl alcohol (3-methyl-1-butanol)
- Decanoic acid
- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

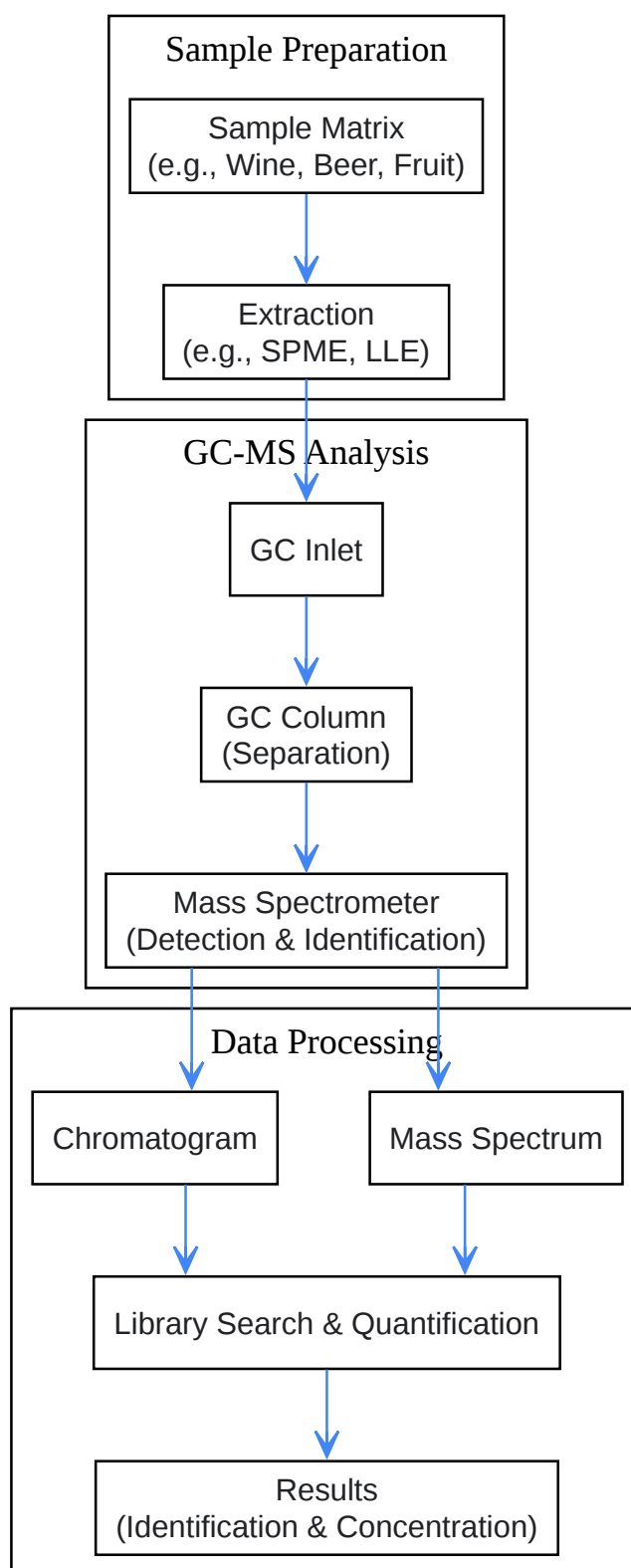
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine isoamyl alcohol and a molar excess of decanoic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for approximately one hour.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel containing cold water.
- Extract the organic layer.
- Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
- Drying and Purification:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Decant the dried solution.
 - Purify the crude **isoamyl decanoate** by distillation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **isoamyl decanoate**, particularly in complex matrices such as food and beverages, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile compounds.



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Caption: General Workflow for GC-MS Analysis of VOCs.

Detailed Experimental Protocol for GC-MS Analysis of Isoamyl Decanoate in Wine

The following is a representative protocol for the analysis of volatile compounds, including **isoamyl decanoate**, in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials and Equipment:

- Wine sample
- Sodium chloride
- Internal standard (e.g., 2-octanol)
- SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- GC column (e.g., DB-Wax or equivalent polar column)

Procedure:

- Sample Preparation:
 - Pipette a defined volume of the wine sample (e.g., 5 mL) into a headspace vial.
 - Add a known amount of sodium chloride (e.g., 1.5 g) to enhance the release of volatile compounds.
 - Add a known concentration of an internal standard for quantification.
- HS-SPME Extraction:
 - Incubate the vial at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 10-20 minutes).

- Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 50-60 minutes).
- GC-MS Analysis:
 - Desorb the extracted analytes from the SPME fiber in the hot GC inlet.
 - Separate the compounds on the GC column using a suitable temperature program. An example program could be: initial temperature of 40°C for 5 minutes, then ramp at 2°C/min to 210°C and hold for 10 minutes.
 - The mass spectrometer is operated in full scan mode (e.g., m/z 30-300) for identification.
- Data Analysis:
 - Identify **isoamyl decanoate** by comparing its mass spectrum and retention time with that of a pure standard and by searching mass spectral libraries (e.g., NIST).
 - Quantify the concentration of **isoamyl decanoate** using the internal standard method.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities or involvement of **isoamyl decanoate** in cellular signaling pathways. While it is listed as a biochemical reagent for research purposes, its mechanism of action in biological systems has not been extensively studied. The primary focus of research on this compound has been its role as a flavor and fragrance component.

Safety Information

According to available safety data, **isoamyl decanoate** is not classified as a hazardous substance under GHS criteria for the majority of reports. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment and working in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of **isoamyl decanoate**, covering its fundamental properties, natural sources, synthesis, and analytical determination. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals. While its role as a volatile flavor and fragrance compound is well-established, further research is needed to explore its potential biological activities and interactions.

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